molecular formula C22H24F3NO7 B586038 Norfluoxetine N-|A-D-Glucuronide CAS No. 96735-72-7

Norfluoxetine N-|A-D-Glucuronide

Katalognummer: B586038
CAS-Nummer: 96735-72-7
Molekulargewicht: 471.429
InChI-Schlüssel: GXZQMXPRYAFVRG-OJRVOLPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Norfluoxetine N-|A-D-Glucuronide typically involves the glucuronidation of norfluoxetine. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffer systems to maintain the pH.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Analyse Chemischer Reaktionen

Types of Reactions

Norfluoxetine N-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is norfluoxetine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Norfluoxetine N-|A-D-Glucuronide is unique in its role as a glucuronidated metabolite, which aids in the excretion of norfluoxetine from the body. This distinguishes it from other metabolites that may not undergo glucuronidation .

Biologische Aktivität

Norfluoxetine N-|A-D-Glucuronide is a significant metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for treating depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, potential biomarker status, and interactions with other drugs.

Chemical Structure and Metabolism

This compound is formed through glucuronidation, a metabolic process where glucuronic acid is conjugated to a drug to enhance its solubility and facilitate excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are crucial in drug metabolism. The compound has a chemical formula of C22H24F3NO7 and features a trifluoromethyl group and a phenyl ring, contributing to its pharmacological properties .

Pharmacokinetics

The pharmacokinetics of this compound are closely linked to those of fluoxetine and its active metabolite, norfluoxetine. Studies indicate that this compound can influence the pharmacokinetics of co-administered medications by inhibiting cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. This inhibition can lead to altered clearance rates for other drugs, potentially resulting in increased plasma concentrations and toxicity .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
Molecular Weight469.43 g/mol
Half-life1-2 days (varies by individual)
Volume of Distribution20-42 L/kg
ClearanceVariable; influenced by UGT activity

Pharmacodynamics

This compound exhibits similar pharmacological effects to norfluoxetine but with different potency levels. While fluoxetine primarily acts as a serotonin reuptake inhibitor, its metabolite may have additional effects on neurotransmitter systems or influence the efficacy of fluoxetine itself. Research suggests that this metabolite could serve as a biomarker for treatment response and side effects in patients undergoing fluoxetine therapy .

Environmental Impact

Recent studies have highlighted the environmental implications of this compound, particularly its accumulation in aquatic organisms such as zebrafish embryos. Research indicates that Norfluoxetine is the only metabolite of fluoxetine that accumulates significantly in these embryos under environmentally relevant exposure scenarios. This finding raises concerns about the ecological impact of SSRIs in aquatic environments .

Drug-Drug Interactions

This compound's role in drug-drug interactions is particularly noteworthy. It has been shown to inhibit CYP2D6 and CYP2C19 activities significantly, which can affect the metabolism of various co-administered drugs. A study demonstrated that fluoxetine administration resulted in a substantial decrease in the clearance rates of drugs metabolized by these enzymes, indicating potential clinical implications for patients taking multiple medications .

Table 2: Drug Interaction Summary

Drug Metabolized byEffect on Metabolism
CYP2D699% decrease in dextromethorphan clearance
CYP2C1986% decrease in omeprazole clearance

Case Studies

  • Postmortem Analysis : A study analyzing postmortem tissues found varying concentrations of fluoxetine and norfluoxetine across different organs, highlighting the distribution patterns that could suggest differential metabolism involving this compound .
  • Zebrafish Embryo Study : In zebrafish embryos exposed to fluoxetine, researchers observed significant accumulation of norfluoxetine and its glucuronide form, emphasizing the potential for environmental toxicity linked to pharmaceutical metabolites .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQMXPRYAFVRG-OJRVOLPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858217
Record name N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96735-72-7
Record name 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96735-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norfluoxetine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 2
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 3
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 4
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 5
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 6
Norfluoxetine N-|A-D-Glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.